N'-hexylmethanimidamide
Description
N'-Hexylmethanimidamide is an organic compound belonging to the methanimidamide family, characterized by the general structure R–C(=NH)–NH₂, where R represents a hexyl group (C₆H₁₃). Methanimidamides are often utilized as intermediates in organic synthesis, particularly in the formation of heterocycles or metal-chelating agents .
Properties
CAS No. |
90304-18-0 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N'-hexylmethanimidamide |
InChI |
InChI=1S/C7H16N2/c1-2-3-4-5-6-9-7-8/h7H,2-6H2,1H3,(H2,8,9) |
InChI Key |
MXYLYXVSAQZWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexylmethanimidamide typically involves the reaction of hexylamine with formamide under specific conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and efficiency. The general reaction scheme is as follows:
Hexylamine+Formamide→N’-hexylmethanimidamide+Water
Industrial Production Methods
In an industrial setting, the production of N’-hexylmethanimidamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hexylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hexylmethanimidamide to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N’-hexylmethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: N’-hexylmethanimidamide derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hexylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The hexyl substituent in N'-hexylmethanimidamide distinguishes it from other methanimidamide derivatives. Key analogues include:
Key Observations :
- The hexyl group increases hydrophobicity compared to polar substituents like diethylamino or thienyl, making this compound more suitable for lipid-rich environments .
Insights :
- This compound synthesis likely follows similar protocols, such as coupling hexylamine with nitriles or amidoximes, though specific data are unavailable.
- Yields for related compounds vary widely (45–76%), suggesting that hexyl chain length may require optimized reaction times or catalysts to mitigate steric hindrance .
Physicochemical Properties
Remarks :
- The hexyl chain in this compound reduces water solubility compared to diethylamino derivatives but enhances compatibility with organic matrices .
- Stability profiles suggest that methanimidamides with alkyl chains are less prone to hydrolysis than those with ester or amide functionalities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
